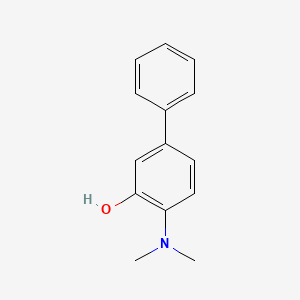
2-(dimethylamino)-5-phenylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dimethylamino)-5-phenylphenol, also known as 4-(dimethylamino)-3-biphenylol, is an organic compound with the molecular formula C14H15NO. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a hydroxyl group and a dimethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-5-phenylphenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, continuous flow reactors may be employed to improve the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-5-phenylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
2-(dimethylamino)-5-phenylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-5-phenylphenol involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. Additionally, the hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar in structure but with a carboxylic acid group instead of a hydroxyl group.
4-(Dimethylamino)pyridine: Contains a pyridine ring instead of a biphenyl structure.
4-(Dimethylamino)benzaldehyde: Similar structure with an aldehyde group instead of a hydroxyl group.
Uniqueness
2-(dimethylamino)-5-phenylphenol is unique due to its combination of a biphenyl backbone with both a hydroxyl and a dimethylamino group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
63019-93-2 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-(dimethylamino)-5-phenylphenol |
InChI |
InChI=1S/C14H15NO/c1-15(2)13-9-8-12(10-14(13)16)11-6-4-3-5-7-11/h3-10,16H,1-2H3 |
InChI Key |
ORIAIGHQLDPLDL-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=C(C=C1)C2=CC=CC=C2)O |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C2=CC=CC=C2)O |
Key on ui other cas no. |
63019-93-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















